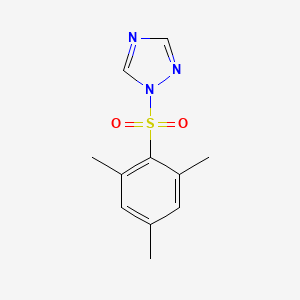

1-(Mesitylsulfonyl)-1H-1,2,4-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,4,6-trimethylphenyl)sulfonyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c1-8-4-9(2)11(10(3)5-8)17(15,16)14-7-12-6-13-14/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKYPZJMRHXJJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=NC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202583 | |

| Record name | 1-(Mesitylen-2-sulfonyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54230-59-0 | |

| Record name | 1-[(2,4,6-Trimethylphenyl)sulfonyl]-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54230-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Mesitylen-2-sulfonyl)-1H-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054230590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Mesitylen-2-sulfonyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mesityl 1,2,4-triazole-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MST)

CAS Number: 54230-59-0

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MST), a versatile reagent in organic synthesis. It details the compound's properties, synthesis, and significant applications, particularly its role as a sulfonating agent in the development of novel pharmaceuticals and agrochemicals.

Core Compound Data

This compound, also known as MST, is a white crystalline powder valued for its ability to act as a stable and reactive mesitylenesulfonyl group donor.[1][2] The bulky mesityl group provides steric hindrance that can influence the regioselectivity of reactions, while the triazole leaving group enhances its reactivity under mild conditions.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 54230-59-0 | [1] |

| Molecular Formula | C₁₁H₁₃N₃O₂S | [1] |

| Molecular Weight | 251.3 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 130 - 140 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | 2-8 °C | [1] |

Synthesis and Mechanism

The synthesis of this compound typically involves the reaction of mesitylenesulfonyl chloride with 1H-1,2,4-triazole in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. This reaction is analogous to the well-documented synthesis of the related condensing agent, 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT).[3][4]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the structurally similar compound, 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT).[3][4]

Materials:

-

Mesitylenesulfonyl chloride

-

1H-1,2,4-triazole

-

Triethylamine (Et₃N)

-

Anhydrous dioxane

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In an oven-dried round-bottomed flask equipped with a magnetic stir bar, dissolve 1H-1,2,4-triazole (1.0 equivalent) and triethylamine (1.0 equivalent) in anhydrous dioxane.

-

Cool the solution in an ice bath with continuous stirring.

-

In a separate flask, prepare a solution of mesitylenesulfonyl chloride (1.0 equivalent) in anhydrous dioxane.

-

Add the mesitylenesulfonyl chloride solution dropwise to the cooled triazole solution over approximately 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir for an additional hour in the ice bath, then warm to room temperature and stir for another hour.

-

A precipitate of triethylamine hydrochloride will form. Remove the precipitate by filtration.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Dissolve the crude solid in dichloromethane and wash the organic layer with water.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product, this compound.

-

The product can be further purified by recrystallization if necessary.

Applications in Drug Development and Organic Synthesis

MST is a key reagent in organic synthesis, primarily used for the preparation of sulfonamides and sulfonate esters under mild conditions.[2] The 1,2,4-triazole moiety acts as an excellent leaving group, facilitating the transfer of the mesitylenesulfonyl group to various nucleophiles.

This reactivity is harnessed in pharmaceutical development, where the sulfonamide functional group is a common feature in many therapeutic agents. MST serves as a crucial intermediate in the synthesis of novel compounds with potential biological activities, including antifungal and anti-cancer agents.[1] Its use in agricultural chemistry as a potent fungicide is also an area of active research.[1]

Experimental Protocol: General Procedure for Sulfonamide Synthesis using MST

This is a general protocol for the sulfonylation of an amine using MST. Reaction conditions may need to be optimized for specific substrates.

Materials:

-

This compound (MST) (1.0 eq)

-

Primary or secondary amine (1.0 eq)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Triethylamine (optional, 1.1 eq, if starting with an amine salt)

-

Dilute hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amine (1.0 equivalent) in anhydrous dichloromethane in a round-bottomed flask. If the amine is in its salt form, add triethylamine (1.1 equivalents) and stir for 10 minutes.

-

Add this compound (1.0 equivalent) to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within a few hours.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.

Conclusion

This compound is a highly effective and versatile sulfonating agent with significant applications in the synthesis of complex organic molecules. Its stability, reactivity under mild conditions, and ability to facilitate the formation of sulfonamide and sulfonate ester bonds make it an invaluable tool for researchers in drug discovery and development. The methodologies presented in this guide offer a foundation for the synthesis and application of MST in the laboratory setting, paving the way for the creation of novel compounds with potential therapeutic and agricultural benefits.

References

An In-depth Technical Guide to the Physical Properties of 1-(Mesitylsulfonyl)-1H-1,2,4-triazole

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MST), a versatile sulfonating reagent widely employed in organic synthesis. This document consolidates key data on its physical characteristics, outlines standard experimental protocols for their determination, and illustrates its primary application in chemical synthesis. The information presented is intended to support researchers in the fields of medicinal chemistry, agrochemical development, and materials science by providing a foundational understanding of this important synthetic building block.

Core Physical and Chemical Properties

This compound is a white crystalline powder at room temperature. Its structural features, including the bulky mesitylene group and the reactive triazole ring, contribute to its utility as a highly efficient sulfonating agent for a variety of nucleophiles under mild conditions.[1][2]

Data Presentation: Physical Property Summary

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 54230-59-0 | [2] |

| Molecular Formula | C₁₁H₁₃N₃O₂S | [2] |

| Molecular Weight | 251.3 g/mol | [2] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 130 - 140 °C | [2] |

| 133 - 135 °C | MySkinRecipes | |

| Boiling Point | 438.8 ± 55.0 °C at 760 mmHg (Predicted) | Chemsrc |

| Density | 1.3 ± 0.1 g/cm³ (Estimated) | Chemsrc |

| Purity | ≥ 99% (HPLC) | [2] |

Experimental Protocols

Detailed methodologies for the determination of the key physical and spectral properties are outlined below. These represent standard laboratory procedures for the characterization of solid organic compounds.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity.[3] A sharp melting range typically signifies a pure compound, whereas impurities tend to depress and broaden the melting range.[4]

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[3][4][5] The tube is tapped gently to ensure tight packing.[5][6]

-

Apparatus: The packed capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) alongside a calibrated thermometer.

-

Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute, especially when approaching the expected melting point.[5]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point. For accuracy, an initial rapid determination can be performed to find the approximate melting point, followed by a slower, more careful measurement.

Spectroscopic Characterization

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and chemical environment of the atoms within the molecule.

Methodology (¹H and ¹³C NMR):

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: The NMR tube is placed into the spectrometer. For ¹H NMR, data is acquired ensuring an appropriate relaxation delay (e.g., 1-5 seconds) between pulses for quantitative analysis. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[7] Broadband proton decoupling is commonly used to simplify the spectrum.[8]

-

Processing: The acquired Free Induction Decay (FID) signal is processed using a Fourier transform to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the solvent or TMS peak. Peak integration (for ¹H NMR) and chemical shift assignments are then performed.

2.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[9]

Methodology (Thin Solid Film or KBr Pellet):

-

Thin Solid Film Method:

-

A small amount (approx. 50 mg) of the solid is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[10]

-

A drop of this solution is placed onto the surface of a polished salt plate (e.g., NaCl or KBr).[10]

-

The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[10]

-

The plate is placed in the spectrometer, and the IR spectrum is recorded.[10]

-

-

Potassium Bromide (KBr) Disc Method:

-

Approximately 1 mg of the solid sample is ground with 100-250 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[11]

-

The powder mixture is placed into a die and compressed under high pressure (15,000–100,000 psi) to form a transparent or translucent disc.[11]

-

The disc is then mounted in a sample holder in the IR spectrometer for analysis.[11]

-

Application Workflow: Sulfonylation Agent

This compound (MST) is primarily utilized as a sulfonylation agent, transferring the mesitylenesulfonyl group to various nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively.[1] This reaction is a cornerstone in the synthesis of many pharmaceutical and agrochemical compounds.[2]

Caption: General workflow of MST as a sulfonylation agent.

References

- 1. 1-Mesitylenesulfonyl-1,2,4-Triazole [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. chm.uri.edu [chm.uri.edu]

- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.uiowa.edu [chem.uiowa.edu]

- 8. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. edu.rsc.org [edu.rsc.org]

A Technical Guide to the Synthesis and Characterization of 1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MST)

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the synthesis and characterization of 1-(Mesitylsulfonyl)-1H-1,2,4-triazole, a key reagent in organic synthesis. Known commonly as MST, this compound serves as a powerful sulfonating agent, facilitating the transfer of the mesitylenesulfonyl group to nucleophiles under mild conditions. Its utility is particularly noted in pharmaceutical and agricultural chemistry, where it acts as a crucial intermediate in the development of complex bioactive molecules, including antifungal and anti-cancer agents.[1][2] This guide details a reliable synthesis protocol, comprehensive characterization data, and logical workflows to assist researchers in its effective application.

Physicochemical Properties

This compound is a white crystalline powder at room temperature.[2] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 54230-59-0 | [3] |

| Molecular Formula | C₁₁H₁₃N₃O₂S | [1][3] |

| Molecular Weight | 251.3 g/mol | [1][2] |

| Melting Point | 130 - 140 °C | [1][2] |

| Appearance | White Crystalline Powder | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

| Storage | 2-8 °C, in a dry area | [1][2] |

Synthesis Protocol

The synthesis of this compound is achieved through the nucleophilic substitution reaction between 1,2,4-triazole and mesitylenesulfonyl chloride. The reaction proceeds efficiently in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Experimental Procedure

This protocol is adapted from the synthesis of the structurally similar compound, 1-(mesitylenesulfonyl)-3-nitro-1,2,4-triazole.[4]

-

Reaction Setup: In an oven-dried 1-liter round-bottom flask equipped with a magnetic stir bar, add 1,2,4-triazole (0.171 mol), anhydrous dioxane (200 mL), and triethylamine (0.171 mol, 1.0 eq.).

-

Cooling: Cool the resulting mixture to 0°C in an ice bath with continuous stirring.

-

Addition of Sulfonyl Chloride: In a pressure-equalizing dropping funnel, prepare a solution of mesitylenesulfonyl chloride (0.171 mol) in 150 mL of anhydrous dioxane. Add this solution dropwise to the cooled reaction mixture over approximately 30 minutes.

-

Reaction: After the addition is complete, continue stirring the mixture at 0°C for an additional 30 minutes. Then, allow the reaction to warm to room temperature and stir for 1 hour.

-

Initial Work-up: Remove the precipitated triethylamine hydrochloride by vacuum filtration. Concentrate the filtrate under reduced pressure to yield the crude solid product.

-

Extraction: Dissolve the crude solid in dichloromethane (150 mL) and transfer the solution to a separatory funnel. Wash the organic layer with water (150 mL).

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the resulting solid from boiling toluene to yield pure this compound as a white crystalline solid.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized MST. The following sections detail the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for MST are not widely published, the expected chemical shifts can be predicted based on its structure and comparison with its nitro-substituted analog.[4][5] The mesitylene group protons will appear as distinct singlets, while the triazole protons will be downfield due to the electron-withdrawing sulfonyl group and the aromatic nature of the heterocycle.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (Solvent: CDCl₃)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Triazole-H | ~8.6 | Singlet | H-5 of triazole ring |

| Triazole-H | ~8.0 | Singlet | H-3 of triazole ring |

| Mesitylene-H | ~7.0 | Singlet | 2H, Aromatic protons |

| Methyl-H | ~2.6 | Singlet | 6H, two ortho-CH₃ |

| Methyl-H | ~2.3 | Singlet | 3H, one para-CH₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Triazole-C | ~152 | C-3 of triazole ring |

| Triazole-C | ~145 | C-5 of triazole ring |

| Mesitylene-C | ~144 | C-ipso (C-SO₂) |

| Mesitylene-C | ~142 | C-para |

| Mesitylene-C | ~133 | C-ortho |

| Mesitylene-C | ~128 | C-meta |

| Methyl-C | ~23 | ortho-CH₃ |

| Methyl-C | ~21 | para-CH₃ |

Note: These are predicted values. Researchers should acquire experimental data for confirmation.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Data from the NIST Chemistry WebBook shows characteristic absorption bands for the molecule.[3]

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3140 | Medium | C-H stretch (Triazole ring) |

| ~2950 | Medium | C-H stretch (Methyl groups) |

| ~1600 | Strong | C=C stretch (Aromatic ring) |

| ~1380, ~1180 | Strong | Asymmetric & Symmetric S=O stretch (Sulfonyl) |

| ~1150 | Strong | C-N stretch (Triazole ring) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) can be used to confirm the molecular weight of the compound. The molecular ion peak [M]⁺ is expected at m/z 251.

Table 3: Expected Mass Spectrometry Data

| m/z Value | Interpretation |

| 251 | [M]⁺, Molecular Ion |

| 183 | [M - C₂H₂N₂]⁺, Loss of a triazole fragment |

| 119 | [C₉H₁₁]⁺, Mesitylene fragment |

| 69 | [C₂H₃N₃]⁺, Triazole fragment |

Note: Fragmentation pattern is predicted based on typical EI-MS behavior and available data.[3]

References

An In-depth Technical Guide on the Solubility of 1-(Mesitylsulfonyl)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MSNT)

This compound, also known as MSNT, is a white crystalline solid with a melting point in the range of 133-135°C. It is widely utilized as a coupling reagent in the synthesis of esters and amides, and as a sulfonating agent. The mesitylsulfonyl group is known to enhance the reactivity and, in some contexts, the solubility of the parent molecule. Its applications span across pharmaceutical development, agrochemical synthesis, and materials science. Given its importance, understanding its solubility in different solvent systems is crucial for optimizing reaction conditions, purification processes, and formulation development.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents at various temperatures has not been formally published. To facilitate research and development involving this compound, it is recommended that experimental determination of its solubility be performed. The following table provides a template for recording such experimental data.

Table 1: Template for Experimental Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Mole Fraction |

| Alcohols | ||||

| Methanol | 25 | |||

| 40 | ||||

| 60 | ||||

| Ethanol | 25 | |||

| 40 | ||||

| 60 | ||||

| Isopropanol | 25 | |||

| 40 | ||||

| 60 | ||||

| Ketones | ||||

| Acetone | 25 | |||

| 40 | ||||

| 50 | ||||

| Esters | ||||

| Ethyl Acetate | 25 | |||

| 40 | ||||

| 60 | ||||

| Ethers | ||||

| Tetrahydrofuran | 25 | |||

| 40 | ||||

| 60 | ||||

| Aromatic Hydrocarbons | ||||

| Toluene | 25 | |||

| 40 | ||||

| 60 | ||||

| Halogenated Solvents | ||||

| Dichloromethane | 25 | |||

| 40 | ||||

| Amides | ||||

| Dimethylformamide | 25 | |||

| 40 | ||||

| 60 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound. This method is a reliable and widely used technique for generating accurate solubility data.[1]

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or heating mantle with temperature control

-

Jacketed glass vials or flasks

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven

-

Volumetric flasks and pipettes

3.2. Procedure

-

Sample Preparation: Accurately weigh a sample of the chosen solvent into a jacketed glass vial.

-

Addition of Solute: Add an excess amount of this compound to the solvent to create a saturated solution with undissolved solid present.

-

Equilibration: Place the vial in a thermostatic bath set to the desired temperature. Stir the suspension vigorously using a magnetic stirrer for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, stop stirring and allow the undissolved solid to settle for at least 2 hours.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe (to the same temperature as the experiment) fitted with a syringe filter to avoid any solid particles.

-

Gravimetric Analysis: Dispense the filtered saturated solution into a pre-weighed container. Record the exact weight of the solution.

-

Solvent Evaporation: Evaporate the solvent from the solution in the container using a gentle stream of nitrogen or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Final Weighing: Once the solvent is completely evaporated and the container has cooled to room temperature in a desiccator, weigh the container with the dried solute.

-

Calculation: Calculate the solubility based on the mass of the dissolved solute and the mass or volume of the solvent used.

3.3. Diagram of Experimental Workflow

Caption: Gravimetric method workflow for solubility determination.

Applications of this compound

The utility of MSNT stems from its unique chemical structure, which combines the reactivity of a sulfonyl group with the stability of a triazole ring. This makes it a valuable reagent in various fields of chemical science.

4.1. Organic Synthesis

In organic synthesis, MSNT is primarily used as a condensing agent for the formation of ester and amide bonds. It is particularly effective for coupling carboxylic acids with alcohols and amines under mild conditions, often providing high yields and minimizing side reactions.

4.2. Pharmaceutical and Agrochemical Development

The 1,2,4-triazole moiety is a common scaffold in many biologically active compounds, including antifungal, antibacterial, and anticancer agents.[2][3] MSNT serves as a key building block in the synthesis of complex molecules with potential therapeutic or agrochemical applications. The sulfonyl group can also modulate the physicochemical properties of the final compound, such as its stability and bioavailability.

4.3. Diagram of MSNT Applications

Caption: Key application areas of MSNT.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides the necessary tools for researchers to determine this crucial parameter. The detailed experimental protocol for the gravimetric method offers a reliable approach to generating accurate solubility data across a range of solvents and temperatures. Understanding the solubility of MSNT is paramount for its effective utilization in organic synthesis, drug discovery, and the development of new agrochemicals. The provided frameworks for data recording and visualization are intended to support and standardize future research in this area.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Characteristics of 1-(Mesitylsulfonyl)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected and reported spectral data for the versatile sulfonating reagent, 1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MST). The information compiled herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

This compound is a white crystalline solid with the following key identifiers:

-

Chemical Formula: C₁₁H₁₃N₃O₂S[1]

-

Molecular Weight: 251.305 g/mol [1]

-

CAS Number: 54230-59-0[1]

-

Melting Point: 130-140 °C[2]

The structure comprises a mesitylene (2,4,6-trimethylbenzene) group attached to a sulfonyl group, which is in turn bonded to a 1,2,4-triazole ring. This unique combination of a bulky, electron-rich aromatic ring and a reactive sulfonyl-triazole moiety makes it a valuable reagent in organic synthesis.

Spectral Data Summary

The following tables summarize the expected and reported spectral data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Expected)

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | CDCl₃ | ~ 8.6 | Singlet | Triazole C-H |

| ~ 8.0 | Singlet | Triazole C-H | ||

| ~ 7.0 | Singlet | Aromatic C-H (Mesityl) | ||

| ~ 2.6 | Singlet | para-Methyl (Mesityl) | ||

| ~ 2.3 | Singlet | ortho-Methyls (Mesityl) | ||

| ¹³C NMR | CDCl₃ | ~ 152 | - | Triazole C-H |

| ~ 145 | - | Triazole C-H | ||

| ~ 143 | - | Quaternary Aromatic C (Mesityl) | ||

| ~ 141 | - | Quaternary Aromatic C (Mesityl) | ||

| ~ 132 | - | Aromatic C-H (Mesityl) | ||

| ~ 130 | - | Quaternary Aromatic C (Mesityl) | ||

| ~ 23 | - | para-Methyl (Mesityl) | ||

| ~ 21 | - | ortho-Methyls (Mesityl) |

Note: The expected NMR data is based on the analysis of the chemical structure and comparison with similar compounds. Actual experimental values may vary slightly.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 | Medium | Aromatic C-H stretch |

| ~ 2950 | Medium | Aliphatic C-H stretch (methyl groups) |

| ~ 1600 | Medium | Aromatic C=C stretch |

| ~ 1380 | Strong | Asymmetric SO₂ stretch |

| ~ 1180 | Strong | Symmetric SO₂ stretch |

| ~ 900-700 | Strong | C-H out-of-plane bending |

Note: An IR spectrum is available in the NIST/EPA Gas-Phase Infrared Database.[1]

Table 3: Mass Spectrometry (MS) Data

| Technique | m/z | Assignment |

| Electron Ionization (EI) | 251 | [M]⁺ (Molecular Ion) |

| 183 | [M - N₂ - NCH]⁺ | |

| 120 | [Mesityl]⁺ | |

| 69 | [Triazole]⁺ |

Note: A mass spectrum is available for this compound.[1] The fragmentation pattern is expected to involve the loss of the triazole moiety and cleavage of the sulfonyl group.

Experimental Protocols

Synthesis of this compound:

A plausible synthetic route involves the reaction of mesitylenesulfonyl chloride with 1,2,4-triazole in the presence of a base.

-

Reaction Setup: To a solution of 1,2,4-triazole (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane, add a non-nucleophilic base like triethylamine (1.1 eq).

-

Addition of Reagent: Cool the mixture in an ice bath and add a solution of mesitylenesulfonyl chloride (1.0 eq) in the same solvent dropwise over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.

Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or as a thin film.

-

Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) source.

Workflow and Process Visualization

The following diagrams illustrate the synthesis and characterization workflow for this compound.

References

The Advent and Utility of 1-(Mesitylsulfonyl)-1H-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Mesitylsulfonyl)-1H-1,2,4-triazole, commonly referred to as MST, is a highly effective sulfonating agent widely employed in organic synthesis. Since its introduction, it has become an invaluable tool for the formation of sulfonamides and sulfonate esters, critical linkages in a vast array of pharmaceuticals and other functional molecules. This technical guide provides an in-depth exploration of the discovery, history, properties, and key applications of MST, with a focus on quantitative data and detailed experimental protocols.

Discovery and History

The development of this compound arose from the need for efficient and mild reagents for the synthesis of oligonucleotides. In 1975, Reese and his colleagues at the University of Cambridge were investigating condensing agents for polynucleotide synthesis. Their work led to the synthesis of MST and related compounds, as detailed in their seminal paper published in the Journal of the Chemical Society, Perkin Transactions 1. They demonstrated that arenesulfonyl derivatives of 1H-1,2,4-triazole, such as MST, were highly effective coupling agents that offered advantages over the existing reagents of the time, such as arenesulfonyl chlorides. These triazolides were found to be more stable and less prone to side reactions, leading to higher yields and cleaner reaction profiles in the complex process of oligonucleotide synthesis. This discovery marked a significant advancement in the field and established MST as a valuable reagent in organic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₃N₃O₂S |

| Molecular Weight | 251.31 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 133-135 °C |

| CAS Registry Number | 54230-59-0 |

| Solubility | Soluble in many organic solvents such as dichloromethane, THF, and acetonitrile. |

Synthesis of this compound

The synthesis of MST is typically achieved through the reaction of mesitylenesulfonyl chloride with 1H-1,2,4-triazole. The triazole acts as a nucleophile, displacing the chloride from the sulfonyl chloride. A base, such as triethylamine, is used to quench the HCl byproduct formed during the reaction.

Caption: General reaction scheme for the synthesis of MST.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure for the synthesis of MST.

Materials:

-

Mesitylenesulfonyl chloride

-

1H-1,2,4-Triazole

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-1,2,4-triazole (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of mesitylenesulfonyl chloride (1.0 equivalent) in anhydrous DCM to the cooled mixture with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a white solid.

Applications in Organic Synthesis: Sulfonylation Reactions

MST is primarily utilized as a sulfonating agent for a variety of nucleophiles, most notably alcohols and amines. The bulky mesityl group provides steric hindrance that can influence the regioselectivity of the reaction. The 1,2,4-triazole leaving group is a key feature, as it is a relatively good leaving group that is also a weak base, minimizing side reactions.

Caption: General scheme for sulfonylation using MST.

Quantitative Data on Sulfonylation Reactions

The efficiency of MST as a sulfonating agent is demonstrated by the high yields obtained in various reactions. The following table summarizes representative yields for the sulfonylation of different alcohols and amines.

| Substrate (Nucleophile) | Product Type | Yield (%) |

| Benzyl alcohol | Sulfonate Ester | >95 |

| Cyclohexanol | Sulfonate Ester | ~90 |

| Phenol | Sulfonate Ester | >95 |

| Aniline | Sulfonamide | >98 |

| Benzylamine | Sulfonamide | >95 |

| Diethylamine | Sulfonamide | ~92 |

Note: Yields are approximate and can vary depending on the specific reaction conditions.

Experimental Protocol: Sulfonylation of an Alcohol

Materials:

-

Alcohol

-

This compound (MST)

-

A suitable base (e.g., triethylamine or pyridine)

-

Anhydrous solvent (e.g., dichloromethane or THF)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous solvent.

-

Add MST (1.1 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, dilute the reaction mixture with the solvent and wash with water, 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonate ester.

Biological Activity and Signaling Pathways

Despite the prevalence of the 1,2,4-triazole moiety in many biologically active compounds, this compound itself is not known to possess significant biological activity or to be directly involved in cellular signaling pathways. Its primary role in the scientific community is that of a synthetic reagent. Extensive searches of the scientific literature have not revealed any studies focused on its direct interaction with biological targets or its modulation of signaling cascades. Therefore, a diagram of a signaling pathway involving MST is not applicable. The utility of MST in drug development lies in its ability to facilitate the synthesis of complex molecules that may possess biological activity, rather than any inherent bioactivity of its own.

Conclusion

This compound is a powerful and versatile sulfonating agent that has played a significant role in organic synthesis since its discovery in the mid-1970s. Its development as a condensing agent for oligonucleotide synthesis paved the way for its broader application in the formation of sulfonamides and sulfonate esters. The straightforward synthesis, stability, and high reactivity of MST, coupled with the favorable properties of its 1,2,4-triazole leaving group, have solidified its position as a valuable tool for chemists in both academic and industrial research. While it does not appear to have direct biological activity, its contribution to the synthesis of bioactive molecules is undeniable, making it a cornerstone reagent in the pursuit of new therapeutics and functional materials.

The Mesitylsulfonyl Group: A Keystone in Modern Sulfonylation Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The mesitylsulfonyl group, derived from mesitylenesulfonyl chloride (Mts-Cl), has emerged as a powerful and versatile tool in organic synthesis. Characterized by its unique structural and electronic properties, this reagent plays a critical role in the sulfonylation of a wide range of nucleophiles, particularly amines and alcohols. Its application extends from the formation of stable sulfonamides to its use as a robust protecting group in complex multi-step syntheses, making it an indispensable component in the toolkit of synthetic and medicinal chemists. This guide provides a comprehensive overview of the core features of the mesitylsulfonyl group, supported by quantitative data, detailed experimental protocols, and workflow visualizations to facilitate its effective implementation in the laboratory.

Core Features of the Mesitylsulfonyl Group

The utility of the mesitylsulfonyl group is rooted in several key characteristics that stem directly from its structure: a sulfonyl chloride moiety attached to a mesitylene (2,4,6-trimethylbenzene) ring.

1. Steric Hindrance: The three methyl groups ortho and para to the sulfonyl group create significant steric bulk. This hindrance modulates the reactivity of the sulfonyl chloride, often leading to cleaner reactions and preventing undesired side reactions. In the context of protecting groups, this steric shield enhances the stability of the resulting sulfonamide, making it resistant to a variety of reaction conditions.

2. Enhanced Crystallinity: Derivatives of the mesitylsulfonyl group, particularly mesitylsulfonamides, have a strong tendency to be highly crystalline solids.[1][2] This property is invaluable for the purification of synthetic intermediates. The rigid and well-defined structure imparted by the sterically hindered mesityl group facilitates the formation of a stable crystal lattice, often allowing for purification by simple recrystallization, thereby avoiding the need for chromatography. The defined solid-state conformation of these derivatives can be confirmed by techniques like X-ray crystallography.[1]

3. Stability and Robustness: Mesitylsulfonamides are known for their exceptional stability under both acidic and basic conditions. This robustness allows for subsequent chemical transformations on other parts of the molecule without cleavage of the sulfonamide bond. This stability is a direct consequence of the steric protection afforded by the flanking methyl groups on the aromatic ring.

4. Reactivity and Application as a Protecting Group: Despite its steric bulk, mesitylenesulfonyl chloride is a reactive electrophile that readily undergoes nucleophilic substitution with primary and secondary amines to form stable sulfonamides.[3] It is also used to sulfonylate alcohols. This reactivity, combined with the stability of the resulting adduct, makes the mesitylsulfonyl group an excellent choice for protecting amine functionalities during complex synthetic sequences.

Quantitative Data on Mesitylsulfonylation

The efficiency of sulfonylation reactions using mesitylenesulfonyl chloride is often high. The following table summarizes representative yields for the formation of mesitylsulfonyl derivatives with various nucleophiles, as reported in the literature.

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Hydrazine monohydrate | Mts-Cl, THF, H₂O, 0-25 °C, 45 min | Mesitylenesulfonyl hydrazide | ~90% | Organic Syntheses |

| Primary/Secondary Amine | Mts-Cl, Pyridine or Et₃N, CH₂Cl₂, 0 °C to rt | N-substituted Mesitylsulfonamide | 80-95% | General Literature Data |

| Alcohol | Mts-Cl, Pyridine, CH₂Cl₂, 0 °C to rt | Mesitylsulfonate Ester | 75-90% | General Literature Data |

Note: Yields are highly dependent on the specific substrate and reaction conditions. The data presented here are representative examples.

Key Experimental Protocols

A detailed and reliable experimental procedure is crucial for the successful application of mesitylsulfonylation. The following protocol is adapted from a standard procedure for the synthesis of mesitylenesulfonyl hydrazide, which is representative of the sulfonylation of an amine nucleophile.

Synthesis of Mesitylenesulfonyl Hydrazide

This procedure details the reaction of mesitylenesulfonyl chloride with hydrazine, a common precursor for further synthetic transformations.

Materials:

-

Mesitylenesulfonyl chloride (Mts-Cl)

-

Hydrazine monohydrate

-

Tetrahydrofuran (THF), dry

-

Deionized water

-

Ice-acetone bath

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve mesitylenesulfonyl chloride (0.50 mol) in dry tetrahydrofuran (175 mL).

-

Cooling: Cool the solution to between -10°C and 0°C using an ice-acetone bath.

-

Addition of Nucleophile: In a separate beaker, dissolve hydrazine monohydrate (1.26 mol) in ice-cold water (30 mL). Add this solution dropwise to the cooled Mts-Cl solution via the dropping funnel, ensuring the internal temperature remains below 25°C. Efficient stirring is critical during this step.

-

Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for an additional 45 minutes.

-

Workup: Pour the reaction mixture into a beaker containing 250 mL of ice water with stirring. The product will precipitate as a white solid.

-

Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

-

Drying: Dry the product under vacuum to obtain mesitylenesulfonyl hydrazide. The yield is typically high, around 90%.

Visualizing Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: A typical experimental workflow for the sulfonylation of an amine using mesitylenesulfonyl chloride.

Caption: The relationship between the mesityl group's structure and its key chemical properties.

Conclusion

The mesitylsulfonyl group offers a unique combination of steric bulk, stability, and reactivity that makes it a highly valuable moiety in modern organic chemistry. Its ability to form stable, crystalline sulfonamides is particularly advantageous in the synthesis of complex molecules and in drug development, where purification and stability are paramount. The detailed protocols and conceptual diagrams provided in this guide aim to equip researchers with the knowledge to effectively harness the power of the mesitylsulfonyl group in their synthetic endeavors.

References

An In-depth Technical Guide to Sulfonating Agents in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonation, the introduction of a sulfonic acid group (–SO₃H) into an organic compound, is a cornerstone reaction in organic chemistry with profound implications for industrial and pharmaceutical applications. The resulting sulfonic acids and their derivatives are integral to the synthesis of a vast array of commercial products, including detergents, dyes, and ion-exchange resins.[1] In the realm of drug development, sulfonation is a critical tool for synthesizing sulfonamide antibiotics (sulfa drugs), enhancing the aqueous solubility and bioavailability of drug candidates, and introducing pharmacologically active moieties.[2] This guide provides a comprehensive overview of the principal sulfonating agents, their reaction mechanisms, comparative reactivity, and detailed experimental protocols, with a special focus on their application in pharmaceutical sciences.

Mechanism of Aromatic Sulfonation

The most common pathway for sulfonation, particularly on aromatic substrates, is electrophilic aromatic substitution (EAS). The reaction is unique among EAS reactions as it is reversible.[1] The process generally involves the generation of a potent electrophile, typically sulfur trioxide (SO₃) or its protonated form, which then attacks the electron-rich aromatic ring.

The mechanism proceeds in three key steps:

-

Formation of the Electrophile : In concentrated sulfuric acid, sulfur trioxide is generated as the active electrophile. When using fuming sulfuric acid (oleum), SO₃ is already present in excess.[3]

-

Electrophilic Attack : The π-electrons of the aromatic ring attack the electrophilic sulfur atom of SO₃, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation : A weak base, such as the hydrogen sulfate ion (HSO₄⁻), removes a proton from the carbon bearing the new –SO₃H group, restoring the aromaticity of the ring and yielding the final benzenesulfonic acid product.[4]

Core Sulfonating Agents

The choice of sulfonating agent is dictated by the reactivity of the substrate, the desired product, and the required reaction conditions. The most prominent agents are detailed below.

Sulfur Trioxide (SO₃)

Sulfur trioxide is a powerful and highly reactive sulfonating agent.[5] It exists in several polymeric forms in the solid state and as a volatile liquid. Its high reactivity allows for rapid reactions, often at lower temperatures, and since the reaction is stoichiometric without water formation, there is no issue of spent acid disposal.[1] However, its aggressive nature can lead to charring and the formation of by-products like sulfones.[6]

Oleum (Fuming Sulfuric Acid)

Oleum is a solution of sulfur trioxide in concentrated sulfuric acid (H₂S₂O₇).[3] It is a stronger sulfonating agent than concentrated sulfuric acid alone due to the high concentration of the SO₃ electrophile. The strength of oleum is defined by the percentage of free SO₃. It is widely used in industrial processes but can be highly corrosive and difficult to handle.

Chlorosulfonic Acid (ClSO₃H)

Chlorosulfonic acid is a potent sulfonating and chlorosulfonating agent.[7] It reacts vigorously with many organic compounds, often at lower temperatures than sulfuric acid. A key feature is the evolution of hydrogen chloride (HCl) gas, which drives the reaction to completion.[1] This agent is particularly useful for producing sulfonyl chlorides, which are important intermediates in the synthesis of sulfonamides and other derivatives.[2]

Sulfur Trioxide Amine Complexes

To moderate the extreme reactivity of SO₃, it is often complexed with Lewis bases like pyridine or trimethylamine.[8] The sulfur trioxide-pyridine complex (SO₃·py) is a mild, stable, and easy-to-handle solid.[9] These complexes are particularly valuable for the sulfation of sensitive substrates, such as alcohols, phenols, and biomolecules, where harsh acidic conditions must be avoided.[8] They offer high selectivity for O- or N-sulfation.

Sulfuryl Chloride (SO₂Cl₂)

While primarily known as a chlorinating agent, sulfuryl chloride can also act as a sulfonating agent under certain conditions, particularly with activated aromatic compounds.[10] Its utility in sulfonation is less common than the other agents but can be advantageous in specific synthetic contexts.

Data Presentation: Comparison of Sulfonating Agents

Direct quantitative comparison of sulfonating agents is challenging due to variations in substrates and reaction conditions across different studies. The following table summarizes typical conditions and reported yields for specific, cited sulfonation reactions to provide a contextual overview.

| Sulfonating Agent | Substrate | Temp. (°C) | Time | Molar Ratio (Agent:Substrate) | Yield (%) | Reference |

| Sulfur Trioxide (SO₃) | Nitrobenzene | 60 | < 2 s (in microreactor) | 1.26 : 1 | 88 | [5][11] |

| Oleum (30% SO₃) | Toluene | 25 | 2 h | Excess | ~97 (mono-sulfonated) | [12] |

| Chlorosulfonic Acid | Methyl Esters (from UCO) | 70 | 3 h | 1.2 : 1 | 88.2 | [13][14] |

| Chlorosulfonic Acid | 2,4-dihydroxybenzophenone | 60-72 | 5 h | ~1.3 : 1 | 94.8 | [15] |

| SO₃-Pyridine Complex | Pyrrole | ~100 | - | - | High (not specified) | [9] |

Applications in Drug Development

Sulfonation chemistry is a vital component of the modern pharmaceutical toolkit. Its applications range from creating active pharmaceutical ingredients (APIs) to modifying drug properties for better performance.

Synthesis of Sulfa Drugs

The discovery of sulfonamides, or "sulfa drugs," was a landmark in medicine. These synthetic antimicrobial agents function as competitive inhibitors of the enzyme dihydropteroate synthase in bacteria, blocking the synthesis of folic acid, which is essential for bacterial growth.[16] A common synthetic route starts with the protection of aniline via acetylation, followed by chlorosulfonation using chlorosulfonic acid to produce 4-acetamidobenzenesulfonyl chloride. This key intermediate is then reacted with ammonia and hydrolyzed to yield sulfanilamide, the parent sulfa drug.[2]

Drug Metabolism and the Role of Sulfotransferases (SULTs)

Sulfonation is also a major Phase II metabolic pathway for many drugs and xenobiotics.[17] This biotransformation is catalyzed by a superfamily of enzymes known as cytosolic sulfotransferases (SULTs).[18] The reaction involves the transfer of a sulfonate group from the universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl or amino group on the drug molecule.[19] This process typically increases the water solubility of the compound, facilitating its excretion from the body and often leading to detoxification and deactivation of the drug.[17][20]

Experimental Protocols

The following sections provide detailed methodologies for representative sulfonation reactions.

Protocol 1: Sulfonation of Aniline to Synthesize Sulfanilic Acid

This protocol describes the synthesis of 4-aminobenzenesulfonic acid (sulfanilic acid) from aniline using concentrated sulfuric acid.

Materials:

-

Aniline (10.0 mL, freshly distilled)

-

Concentrated Sulfuric Acid (20.0 mL)

-

150 mL Conical Flask or Round Bottom Flask

-

Oil Bath

-

Ice Bath

-

Beaker, Filter Funnel, Filter Paper

Procedure:

-

Carefully place 10 mL of aniline into a 150 mL conical flask.

-

In an ice bath, slowly and cautiously add 20 mL of concentrated sulfuric acid to the aniline. Shake the mixture gently during the addition to ensure mixing and to manage the exothermic reaction. Anilinium hydrogen sulfate is formed as a solid paste.[21]

-

Remove the flask from the ice bath and heat the mixture in an oil bath at 180-190°C for approximately 1 hour.[22] During this "baking" process, the anilinium salt rearranges and dehydrates to form sulfanilic acid.

-

After heating, allow the reaction mixture to cool to room temperature.

-

Pour the cooled, thick grey mixture into approximately 100 mL of cold water. This will precipitate the crude sulfanilic acid.

-

Collect the crude product by vacuum filtration and wash the crystals with a small amount of cold water to remove any remaining acid.

-

The crude sulfanilic acid can be purified by recrystallization from hot water. Dissolve the solid in a minimum amount of boiling water, decolorize with activated charcoal if necessary, and allow it to cool slowly to form purified crystals.

-

Collect the purified crystals by filtration, wash with a small amount of cold water, and dry. Sulfanilic acid decomposes on heating and does not have a sharp melting point.[22]

Protocol 2: Chlorosulfonation of a Resin

This protocol details the functionalization of a polymer resin using chlorosulfonic acid.[23]

Materials:

-

Polymer Resin (e.g., polystyrene-based, ~2 g)

-

1,2-Dichloroethane

-

Chlorosulfonic Acid (HClSO₃, 16 mL)

-

Glass Jacketed Reactor with Magnetic Stirrer

-

Ice Bath

-

Vacuum Filtration Apparatus (G3 Gooch crucible)

-

Solutions for washing: Distilled water, 2% NaOH in 1:1 dioxane:water, 10% HCl in 1:1 dioxane:water, Methanol

-

Silver Nitrate (AgNO₃) solution for testing

Procedure:

-

Pre-swelling: Swell approximately 2 g of the resin overnight in 1,2-dichloroethane in the glass jacketed reactor.

-

Reaction Setup: Add 24 mL of 1,2-dichloroethane and 16 mL of chlorosulfonic acid to the swollen resin under magnetic stirring.

-

Sulfonation: Heat the mixture to 42°C and allow it to react for three hours.

-

Quenching: Cool the reactor with an ice bath and very carefully add 50 mL of cold distilled water dropwise to quench the reaction.

-

First Filtration: Recover the functionalized resin by vacuum filtration using a G3 gooch crucible. Wash the resin with distilled water until the filtrate has a neutral pH.

-

Hydrolysis: Suspend the resin in 40 mL of a 2% (w/t) solution of NaOH in 1:1 (v/v) 1,4-dioxane:water. Heat the suspension to 40°C for two hours to hydrolyze any sulfonyl chloride groups to sulfonic acid sodium salts.

-

Acidification & Washing: Recover the resin by vacuum filtration and wash with a 10% HCl solution in 1:1 1,4-dioxane:water until the chloride ions are completely removed from the filtrate (test with AgNO₃ solution).

-

Final Wash and Dry: Wash the final solid product with 50 mL of methanol and dry it overnight at 110°C.

Conclusion

Sulfonating agents are indispensable reagents in modern organic chemistry, providing access to a wide range of functionalized molecules with significant industrial and pharmaceutical value. From the aggressive power of sulfur trioxide and oleum to the moderated reactivity of SO₃-amine complexes, a chemist has a versatile selection of tools to effect sulfonation. Understanding the underlying mechanisms, comparative reactivities, and practical experimental considerations is crucial for leveraging this chemistry effectively. For professionals in drug development, mastery of sulfonation techniques is essential for the synthesis of new therapeutic agents, the optimization of drug properties, and the comprehension of metabolic pathways that govern a drug's fate in the body.

References

- 1. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzenesulfonic acid is prepared from the A hydrolysis class 12 chemistry CBSE [vedantu.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. US3492342A - Sulfonation of nitro compounds - Google Patents [patents.google.com]

- 7. globalspec.com [globalspec.com]

- 8. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lifechempharma.com [lifechempharma.com]

- 10. researchgate.net [researchgate.net]

- 11. microchem.dicp.ac.cn [microchem.dicp.ac.cn]

- 12. researchgate.net [researchgate.net]

- 13. Comparing the performances of different sulfonating agents in sulfonation of methyl esters synthesized from used cookin… [ouci.dntb.gov.ua]

- 14. citedrive.com [citedrive.com]

- 15. US6936732B2 - Sulphonation of phenols - Google Patents [patents.google.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. xenotech.com [xenotech.com]

- 18. Updated perspectives on the cytosolic sulfotransferases (SULTs) and SULT-mediated sulfation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Estrogen sulfotransferase in the metabolism of estrogenic drugs and in the pathogenesis of diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. studypool.com [studypool.com]

- 22. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 23. 2.3. Sulfonation with Chlorosulfonic Acid [bio-protocol.org]

Theoretical Insights into the Reactivity of 1-(Mesitylsulfonyl)-1H-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MS-T) and its derivatives are powerful reagents in modern organic synthesis, primarily utilized as activating and coupling agents. This technical guide delves into the theoretical underpinnings of MS-T's reactivity, focusing on its role in facilitating key chemical transformations. By examining the electronic and steric effects of its constituent moieties, we provide a comprehensive overview of the mechanistic principles that govern its utility. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the reaction mechanisms to offer a thorough resource for researchers in drug development and chemical synthesis.

Introduction

This compound (MS-T) belongs to a class of arylsulfonyl azolides that have found significant application as activating agents, particularly in the formation of phosphotriester linkages during oligonucleotide synthesis[1][2][3]. The reactivity of MS-T is primarily attributed to the potent electron-withdrawing nature of the mesitylsulfonyl group, which transforms the 1,2,4-triazole moiety into an excellent leaving group. This activation facilitates nucleophilic substitution at the phosphorus center in phosphodiesters or at the carbonyl carbon of carboxylic acids. A closely related and widely used analogue is 1-(Mesitylsulfonyl)-3-nitro-1H-1,2,4-triazole (MSNT), where the addition of a nitro group further enhances the leaving group ability of the triazole[4][5]. This guide will explore the theoretical basis for the reactivity of these essential synthetic tools.

Physicochemical Properties

The physical and chemical properties of MS-T and its nitro-analogue, MSNT, are crucial for their application in organic synthesis. A summary of these properties is presented in Table 1.

| Property | This compound (MS-T) | 1-(Mesitylsulfonyl)-3-nitro-1H-1,2,4-triazole (MSNT) |

| CAS Number | 54230-59-0[6] | 74257-00-4[7][8] |

| Molecular Formula | C₁₁H₁₃N₃O₂S[6] | C₁₁H₁₂N₄O₄S[7][8] |

| Molecular Weight | 251.3 g/mol [6] | 296.30 g/mol [7][8] |

| Appearance | White crystalline powder | Solid |

| Melting Point | 133-135 °C | 134-139 °C[8] |

| Purity | ≥ 98% | ≥ 98%[8] |

| Storage Conditions | -20°C | -20°C[8] |

Theoretical Framework of Reactivity

The efficacy of MS-T and MSNT as coupling agents stems from a combination of electronic and steric factors that can be understood through theoretical principles of organic chemistry.

Electronic Effects

The core of MS-T's reactivity lies in the electronic activation of the 1,2,4-triazole ring by the attached mesitylsulfonyl group. The sulfonyl group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the d-orbital participation of the sulfur atom. This electron withdrawal significantly reduces the electron density on the triazole ring, particularly at the nitrogen atom bonded to the sulfur.

This polarization of the S-N bond makes the triazole an excellent leaving group. When MS-T reacts with a nucleophile, such as the oxygen of a phosphate or carboxylate group, the sulfonyl group stabilizes the incipient negative charge on the triazole nitrogen as it departs. In the case of MSNT, the additional nitro group, another powerful electron-withdrawing group, further enhances the stability of the triazolide anion, making MSNT an even more potent activating agent[4][5].

Reaction Mechanism: Phosphotriester Formation

The most prominent application of MS-T and MSNT is in the synthesis of oligonucleotides via the phosphotriester method[1][2][3]. The general mechanism involves the activation of a phosphodiester component, which is then susceptible to nucleophilic attack by the 5'-hydroxyl group of another nucleoside.

The reaction proceeds in two main steps, as elucidated by ³¹P NMR studies[1]:

-

Activation Step: The phosphodiester reacts with the arylsulfonyl triazole to form a highly reactive mixed phosphotriester intermediate. The triazole acts as the leaving group in this step.

-

Coupling Step: The 5'-hydroxyl group of the incoming nucleoside attacks the activated phosphorus center, displacing the sulfonate and forming the desired phosphotriester linkage.

The overall process is a nucleophilic substitution at the phosphorus atom, where the arylsulfonyl triazole serves to convert the poor hydroxyl leaving group of the phosphate into a much better sulfonate leaving group, with the triazole facilitating this transformation.

Experimental Protocols

Synthesis of 1-(Mesitylsulfonyl)-3-nitro-1,2,4-triazole (MSNT)

An improved protocol for the synthesis of MSNT has been reported, providing a reliable method for obtaining this crucial reagent[4][5].

Materials:

-

3-nitro-1H-1,2,4-triazole

-

Mesitylenesulfonyl chloride

-

Triethylamine

-

Acetonitrile

Procedure:

-

A solution of 3-nitro-1H-1,2,4-triazole in acetonitrile is prepared.

-

Triethylamine is added to the solution, and the mixture is stirred.

-

Mesitylenesulfonyl chloride is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is worked up by filtration to remove triethylamine hydrochloride, followed by evaporation of the solvent.

-

The crude product is purified by recrystallization to yield MSNT as a solid.

Handling and Storage: MSNT should be stored in a tightly closed container in a dry, refrigerated area (0–10 °C). It is important to use adequate ventilation and minimize dust generation when handling the compound[4].

General Protocol for Phosphotriester Formation in Oligonucleotide Synthesis

The following is a general procedure for the coupling of two nucleoside units using MSNT as the activating agent on a soluble support[9].

Materials:

-

5'-O-DMTr-protected nucleoside (support-bound)

-

5'-O-DMTr-nucleoside 3'-(2-chlorophenylphosphate)

-

1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT)

-

N-methylimidazole (NMI)

-

Pyridine and 2,6-lutidine

Procedure:

-

The support-bound nucleoside is deprotected at the 5'-hydroxyl position.

-

The 5'-O-DMTr-nucleoside 3'-(2-chlorophenylphosphate) (e.g., 3 equivalents) is dissolved in a mixture of pyridine and 2,6-lutidine.

-

MSNT (e.g., 6 equivalents) as the activator and NMI (e.g., 10 equivalents) as a nucleophilic catalyst are added to the solution of the phosphodiester.

-

The activated phosphodiester solution is then added to the support-bound nucleoside with the free 5'-hydroxyl group.

-

The coupling reaction is allowed to proceed until completion.

-

The soluble support is then precipitated and washed to remove excess reagents and byproducts.

-

Any unreacted 5'-hydroxyl groups are capped, typically with acetic anhydride.

-

The cycle of deprotection and coupling is repeated to extend the oligonucleotide chain.

Mandatory Visualizations

The following diagrams illustrate key processes related to the synthesis and reactivity of this compound and its derivatives.

Caption: Synthetic workflow for 1-(Mesitylsulfonyl)-3-nitro-1,2,4-triazole (MSNT).

Caption: Mechanism of phosphotriester bond formation using MS-T as an activating agent.

Conclusion

This compound and its derivatives are indispensable tools in modern organic synthesis, with their reactivity being well-rationalized by fundamental principles of electronic effects and reaction mechanisms. The electron-withdrawing sulfonyl group activates the triazole ring, rendering it an excellent leaving group and enabling efficient coupling reactions, most notably in the synthesis of oligonucleotides. While direct quantitative theoretical studies on MS-T are not extensively available in the public domain, the well-established mechanism of related arylsulfonyl azolides provides a robust framework for understanding its reactivity. This guide provides a consolidated resource of the theoretical principles, practical applications, and experimental considerations for utilizing these potent reagents in research and development.

References

- 1. trilinkbiotech.com [trilinkbiotech.com]

- 2. BJOC - 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles [beilstein-journals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. General scheme of the phosphotriester condensation in the oligodeoxyribonucleotide synthesis with arylsulfonyl chlorides and arylsulfonyl azolides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. 1,2,3-Triazoles as leaving groups in SNAr-Arbuzov reactions: synthesis of C6-phosphonated purine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. isres.org [isres.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MSNT) in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Mesitylsulfonyl)-1H-1,2,4-triazole (MSNT) is a versatile reagent in organic synthesis, primarily recognized for its efficiency as a coupling reagent in oligonucleotide synthesis.[1] While not as commonly employed for the repetitive amide bond formation in solid-phase peptide synthesis (SPPS) as other reagents like carbodiimides or phosphonium/uronium salts, MSNT, in the presence of a nucleophilic catalyst such as 1-methylimidazole (MeIm), serves as a highly effective method for the initial esterification of N-protected amino acids to hydroxyl-functionalized resins. This initial anchoring step is critical for the success of the entire peptide synthesis process.

These application notes provide a detailed protocol for the use of MSNT in this specific context, summarize relevant data, and offer insights into its mechanism and potential side reactions.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| This compound (MSNT) | ≥98.0% | Various | Store in a cool, dry place. |

| 1-Methylimidazole (MeIm) | Synthesis Grade | Various | Store under inert gas. |

| Nα-Fmoc protected amino acids | Synthesis Grade | Various | |

| Hydroxymethyl-functionalized resin (e.g., Wang resin) | 100-200 mesh | Various | Swell before use. |

| Dichloromethane (DCM) | Anhydrous | Various | Use from a solvent purification system or freshly opened bottle. |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Various | |

| Piperidine | Synthesis Grade | Various | For Fmoc deprotection. |

| Acetic Anhydride | Synthesis Grade | Various | For capping. |

| Pyridine | Synthesis Grade | Various | For capping. |

Table 2: Comparison of MSNT with Common Coupling Reagents for Initial Amino Acid Attachment

| Coupling Reagent/Method | Typical Application | Advantages | Disadvantages |

| MSNT/MeIm | Attachment of first Fmoc-amino acid to hydroxymethyl resins | High yields, prevents dipeptide formation and racemization. [2] | Not typically used for subsequent peptide couplings. |

| DIC/DMAP | Attachment of first amino acid to resins | Widely used, effective | Can lead to racemization, especially with DMAP. |

| Symmetrical Anhydrides | Attachment of first amino acid to resins | High reactivity | Requires pre-formation of the anhydride. |

| HBTU/HOBt/DIPEA | General peptide coupling and initial attachment | Fast and efficient coupling | Can cause guanidinylation of the N-terminus if used in excess.[3] |

Experimental Protocols

Protocol 1: Attachment of the First Fmoc-Amino Acid to Hydroxymethyl Resin using MSNT/MeIm

This protocol is adapted for the esterification of an Nα-Fmoc protected amino acid to a hydroxymethyl-functionalized resin, such as Wang resin.

1. Resin Preparation: a. Place the desired amount of hydroxymethyl resin in a solid-phase synthesis vessel. b. Swell the resin in anhydrous dichloromethane (DCM) for at least 30 minutes with gentle agitation. c. Drain the DCM.

2. Amino Acid Activation and Coupling: a. In a separate, dry flask, dissolve 3-5 equivalents of the Nα-Fmoc protected amino acid in anhydrous DCM. b. To this solution, add 3-5 equivalents of this compound (MSNT). c. Add 2.5-4 equivalents of 1-methylimidazole (MeIm) to the amino acid/MSNT solution. Swirl gently to dissolve all solids. d. Immediately add the activated amino acid solution to the swollen resin. e. Agitate the mixture at room temperature for 1-3 hours.

3. Washing: a. Drain the reaction mixture from the resin. b. Wash the resin extensively with DCM (3 x resin volume) to remove unreacted reagents and byproducts. c. Wash the resin with N,N-Dimethylformamide (DMF) (3 x resin volume).

4. Capping of Unreacted Hydroxyl Groups (Optional but Recommended): a. Treat the resin with a solution of acetic anhydride and pyridine in DCM (e.g., 10:1:9 v/v/v DCM:acetic anhydride:pyridine) for 30 minutes. b. Drain the capping solution and wash the resin with DCM (3 x resin volume) followed by DMF (3 x resin volume).

5. Determination of Loading (Substitution Level): a. A small, accurately weighed sample of the dried resin is subjected to Fmoc quantification. This is typically done by treating the resin with a piperidine/DMF solution and measuring the UV absorbance of the released dibenzylfulvene-piperidine adduct at ~301 nm.

Protocol 2: Standard Solid-Phase Peptide Synthesis Cycle (for subsequent amino acids)

Following the attachment of the first amino acid using the MSNT/MeIm method, the subsequent elongation of the peptide chain should proceed using standard, more efficient coupling reagents for amide bond formation.

1. Fmoc Deprotection: a. Treat the resin with 20% piperidine in DMF for 5-10 minutes. b. Drain and repeat the treatment for another 15-20 minutes. c. Wash the resin thoroughly with DMF.